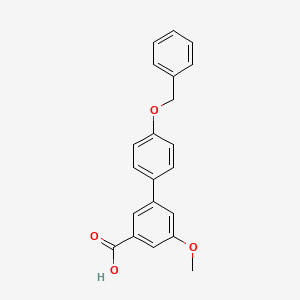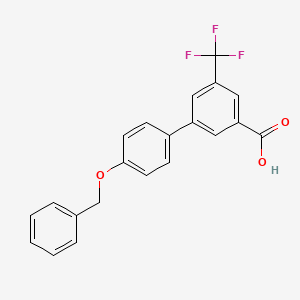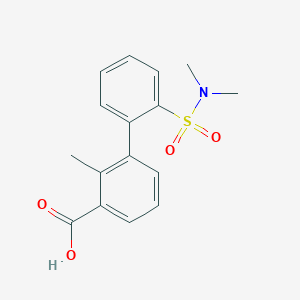
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (3-DMPBA) is an organic compound with a molecular weight of 246.3 g/mol. It is a white crystalline solid, soluble in methanol, ethanol and water. 3-DMPBA is used as a reagent in various laboratory experiments, such as in the synthesis of other compounds, as a catalyst, and in the determination of biological activities. In addition, 3-DMPBA has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
科学研究应用
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. In medicine, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used as an anti-inflammatory agent, an anti-tumor agent, and an antioxidant. In agriculture, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used as an insecticide, a fungicide, and a herbicide. In biotechnology, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used as a reagent in the synthesis of other compounds, as a catalyst, and in the determination of biological activities.
作用机制
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are compounds involved in inflammation and pain. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-tumor, and antioxidant effects. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have antifungal, antibacterial, and anti-parasitic effects. Furthermore, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
实验室实验的优点和局限性
The main advantage of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is toxic and should be handled with care. Furthermore, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very soluble in water and should be used in an organic solvent such as methanol or ethanol.
未来方向
The potential applications of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are numerous and there are many future directions for research. These include further studies into the mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%, its potential applications in medicine, agriculture, and biotechnology, and the development of more efficient methods for its synthesis. In addition, further studies into the biochemical and physiological effects of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are needed in order to fully understand its potential therapeutic applications. Finally, further studies into the safety and toxicity of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are needed in order to ensure its safe use in laboratory experiments and clinical trials.
合成方法
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 2-methoxybenzoic acid and dimethyl sulfate in the presence of a base to form the intermediate 3-methoxy-2-dimethylsulfonylbenzoic acid. The second step involves the reaction of the intermediate with N,N-dimethylsulfamoyl chloride in the presence of a base to form 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. The third step involves the recrystallization of the product from methanol.
属性
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)14-10-5-4-7-11(14)12-8-6-9-13(16(18)19)15(12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNBYIHRVJGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














